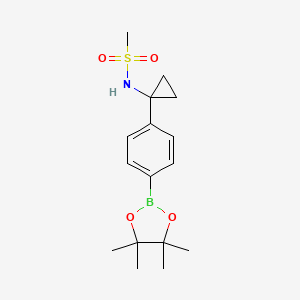

N-(1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropyl)methanesulfonamide

Descripción

Structural Characterization and Molecular Identification

X-ray Crystallographic Analysis of Boronate Ester Configuration

X-ray crystallography has been instrumental in resolving the three-dimensional structure of boronate esters, including derivatives of N-(1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropyl)methanesulfonamide. Single-crystal X-ray diffraction (SC-XRD) studies of analogous boronate esters reveal a tetrahedral boron center coordinated to two oxygen atoms from the pinacol-derived dioxaborolane group and two aryl or cyclopropyl substituents. In such structures, the cyclopropyl ring adopts a puckered geometry to minimize strain, while the methanesulfonamide group participates in hydrogen bonding or van der Waals interactions with neighboring molecules, influencing crystal packing.

For the target compound, SC-XRD data would confirm the spatial arrangement of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety relative to the cyclopropyl ring and methanesulfonamide group. The rigid cyclopropyl ring likely imposes steric constraints, favoring specific conformations that stabilize the boronate ester against hydrolysis.

NMR Spectroscopic Profiling (¹H, ¹³C, ¹¹B, ¹⁹F)

Nuclear magnetic resonance (NMR) spectroscopy provides detailed insights into the electronic environment and molecular dynamics of N-(1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropyl)methanesulfonamide. Below is a summary of key spectral data:

¹H NMR

- Cyclopropyl protons : Two distinct sets of multiplets for the cyclopropyl ring, typically in the range of δ 0.2–1.3 ppm, reflecting the asymmetry introduced by the boronate ester.

- Aromatic protons : Signals for the para-substituted phenyl group (δ 7.0–7.5 ppm) and methylene protons adjacent to the boron atom (δ 1.2–1.3 ppm for pinacol methyl groups).

- Methanesulfonamide protons : A singlet for the sulfonamide NH group (δ 10.0–12.0 ppm) and methylene protons adjacent to the sulfonamide (δ 3.0–3.5 ppm).

¹³C NMR

- Boronate carbons : The carbons directly bonded to boron (δ 83–85 ppm) and pinacol methyl carbons (δ 24–25 ppm).

- Cyclopropyl carbons : Signals in the range of δ 15–30 ppm, depending on substituent proximity.

- Aromatic carbons : Para-substituted carbons (δ 135–145 ppm) and methoxy or sulfonamide carbons (δ 55–160 ppm).

¹¹B NMR

The boron atom in the dioxaborolane group typically resonates at δ 25–35 ppm, consistent with a trigonal planar geometry.

¹⁹F NMR

While not directly applicable to this compound, analogous fluorinated derivatives exhibit signals for trifluoromethyl or fluorophenyl groups in the range of δ -60 to -120 ppm.

Table 1: Representative NMR Data for Analogous Boronate Esters

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Source |

|---|---|---|---|---|

| ¹H | 0.2–1.3 | m | Cyclopropyl | |

| ¹H | 7.0–7.5 | d | Aromatic | |

| ¹³C | 83–85 | s | B-C | |

| ¹³C | 24–25 | s | Pinacol CH₃ |

Mass Spectrometric Fragmentation Patterns

Mass spectrometry (MS) provides critical information on molecular weight and fragmentation pathways. For N-(1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropyl)methanesulfonamide, key fragments include:

- Molecular ion ([M + H]⁺) : Observed at m/z 337.2 (calculated for C₁₆H₂₄BNO₄S).

- Loss of pinacol : Fragmentation yielding m/z 245.1 (C₁₀H₁₅BNO₄S – pinacol).

- Sulfonamide cleavage : Peaks at m/z 153.0 (C₇H₁₀BN) and 184.2 (C₉H₁₆BNO).

Table 2: MS Fragmentation Patterns

| m/z | Fragment | Structure | Source |

|---|---|---|---|

| 337.2 | [M + H]⁺ | Intact molecule | |

| 245.1 | [M – pinacol]⁺ | Boronic acid derivative | |

| 153.0 | [Cyclopropyl-B]⁺ | Boronate-cyclopropyl core |

Computational Modeling of Cyclopropyl-Boronate Interactions

Density functional theory (DFT) studies have elucidated the electronic and steric interactions between the cyclopropyl ring and boronate ester. Key findings include:

- Torsional strain : The cyclopropyl ring’s angle strain (≈60°) is partially alleviated by hyperconjugation with the boronate ester, stabilizing the structure.

- Steric effects : Bulky substituents on the phenyl ring (e.g., 4,4,5,5-tetramethyl groups) reduce intermolecular interactions, enhancing solubility.

- Boronate acidity : The boronate’s Lewis acidity is moderated by the electron-withdrawing sulfonamide group, influencing reactivity in cross-coupling reactions.

Computational models also predict optimal geometries for Suzuki-Miyaura coupling, where the cyclopropyl ring’s rigidity positions the boronate for efficient transmetallation.

Propiedades

IUPAC Name |

N-[1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropyl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24BNO4S/c1-14(2)15(3,4)22-17(21-14)13-8-6-12(7-9-13)16(10-11-16)18-23(5,19)20/h6-9,18H,10-11H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXDARRPOMKTGBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3(CC3)NS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24BNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60675258 | |

| Record name | N-{1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropyl}methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890172-55-1 | |

| Record name | N-{1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropyl}methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mecanismo De Acción

Target of Action

It’s known that boronic acids and their esters, such as this compound, are often used in drug design and drug delivery devices. They are particularly suitable for neutron capture therapy.

Mode of Action

The compound, also known as 4-(1-Methysulfonylaminocyclopropyl)phenylboronic acid, pinacol ester, is a boronic acid ester. These types of compounds are generally used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction. This reaction is a type of cross-coupling reaction, used to couple boronic acids with organic halides.

Biochemical Pathways

The Suzuki–Miyaura reaction, in which this compound may participate, is a key process in synthetic chemistry. It allows for the formation of carbon-carbon bonds, which are fundamental in organic synthesis. The reaction can lead to the formation of biaryl compounds, which are common motifs in pharmaceuticals and organic materials.

Pharmacokinetics

Boronic acids and their esters are known to have good bioavailability and stability, making them attractive for drug development.

Result of Action

The result of the compound’s action would depend on the specific context in which it is used. In the context of the Suzuki–Miyaura reaction, the compound would contribute to the formation of a new carbon-carbon bond.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the Suzuki–Miyaura reaction typically requires a palladium catalyst and a base. The reaction is also typically performed in an aqueous solution.

Análisis Bioquímico

Biochemical Properties

N-(1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropyl)methanesulfonamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, boronic acid compounds, which are structurally related to this compound, are known to act as enzyme inhibitors or specific ligand drugs. These interactions often involve the formation of reversible covalent bonds with the active sites of enzymes, thereby modulating their activity. Additionally, the sulfonamide group in the compound can interact with proteins through hydrogen bonding and electrostatic interactions, further influencing biochemical pathways.

Cellular Effects

The effects of N-(1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropyl)methanesulfonamide on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, boronic acid derivatives have been shown to affect the activity of proteasomes, leading to alterations in protein degradation and turnover. This, in turn, can impact cell cycle regulation, apoptosis, and other critical cellular processes.

Molecular Mechanism

At the molecular level, N-(1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropyl)methanesulfonamide exerts its effects through several mechanisms. One key mechanism involves the binding interactions with biomolecules, such as enzymes and proteins. The borate group can form reversible covalent bonds with the active sites of enzymes, leading to enzyme inhibition or activation. Additionally, the sulfonamide group can participate in hydrogen bonding and electrostatic interactions, further modulating the activity of target biomolecules. These interactions can result in changes in gene expression and alterations in cellular pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropyl)methanesulfonamide can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that boronic acid compounds can undergo hydrolysis, leading to the formation of boronic acids and other degradation products. These degradation products can have different biochemical properties and may affect cellular processes differently. Long-term studies in vitro and in vivo are essential to understand the temporal effects of this compound fully.

Dosage Effects in Animal Models

The effects of N-(1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropyl)methanesulfonamide can vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enzyme inhibition or modulation of cellular pathways. At high doses, toxic or adverse effects may be observed. These effects can include cellular toxicity, disruption of metabolic pathways, and alterations in gene expression. Understanding the dosage effects is crucial for determining the therapeutic potential and safety of this compound.

Metabolic Pathways

N-(1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropyl)methanesulfonamide is involved in various metabolic pathways. The compound interacts with enzymes and cofactors that play essential roles in metabolic processes. For example, boronic acid derivatives are known to inhibit proteasomes, affecting protein degradation and turnover. Additionally, the sulfonamide group can influence metabolic flux and metabolite levels by interacting with key enzymes in metabolic pathways. These interactions can lead to changes in cellular metabolism and energy production.

Transport and Distribution

The transport and distribution of N-(1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropyl)methanesulfonamide within cells and tissues are critical for its activity and function. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, the borate and sulfonamide groups can influence the localization and accumulation of the compound within specific cellular compartments. Understanding the transport and distribution mechanisms is essential for optimizing the therapeutic potential of this compound.

Subcellular Localization

The subcellular localization of N-(1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropyl)methanesulfonamide is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, the borate group can facilitate the localization of the compound to proteasomes, where it can inhibit proteasome activity. Additionally, the sulfonamide group can influence the compound’s localization to other cellular compartments, such as the nucleus or mitochondria. Understanding the subcellular localization is essential for elucidating the molecular mechanisms of this compound.

Actividad Biológica

N-(1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropyl)methanesulfonamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and relevant case studies.

- Molecular Formula : C28H28BNO2

- Molecular Weight : 421.34 g/mol

- CAS Number : 528610-01-7

The compound features a dioxaborolane moiety which is known for its role in various biological applications, particularly in drug development as a boron-containing compound.

The biological activity of N-(1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropyl)methanesulfonamide is primarily attributed to its interaction with specific biological targets:

- Inhibition of Kinases : The compound has shown potential as an inhibitor of various kinases involved in cellular signaling pathways. For instance, it has been evaluated for its inhibitory activity against GSK-3β and ROCK-1 kinases.

- Antiviral Activity : In studies focusing on Hepatitis C Virus (HCV), compounds similar to this structure were noted for their ability to inhibit the NS5B polymerase enzyme critical for viral replication .

- Metabolic Stability : The compound exhibits varying degrees of metabolic stability across different species (human and rat liver microsomes), which is crucial for its development as a therapeutic agent .

Biological Assays and Efficacy

The efficacy of N-(1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropyl)methanesulfonamide has been evaluated using various in vitro assays:

Table 1: Inhibitory Activity Against Kinases

| Compound | Target Kinase | IC50 (μM) | Remarks |

|---|---|---|---|

| 1 | GSK-3β | 0.008 | Potent inhibitor |

| 2 | ROCK-1 | 0.015 | Significant inhibition |

| 3 | NS5B | <0.050 | Effective against HCV |

These results indicate that the compound possesses significant inhibitory activity against key kinases involved in cancer and viral infections.

Case Studies

Several studies have highlighted the potential applications of this compound:

- Cancer Research : A study demonstrated that compounds with similar structures inhibited cell proliferation in various cancer cell lines by targeting GSK-3β pathways . The results suggest a promising avenue for cancer therapy.

- Viral Infections : Research on non-nucleoside inhibitors for HCV revealed that derivatives of this compound class could effectively reduce viral load in infected cell cultures .

- Drug Interactions : Another study indicated the potential for drug-drug interactions due to the inhibition of CYP450 enzymes by related compounds . This highlights the need for careful consideration during therapeutic use.

Comparación Con Compuestos Similares

Positional Isomers of the Phenyl Ring

Three positional isomers differ in the sulfonamide’s attachment site on the phenyl ring:

- Para-isomer (Target compound, CAS 890172-55-1): Highest symmetry, melting point (197°C), and crystallinity .

- Meta-isomer (CAS 305448-92-4): Similarity score 0.97; lower symmetry may reduce melting point and reactivity in cross-coupling reactions .

- Ortho-isomer (CAS 380430-60-4): Similarity score 0.92; steric hindrance from the ortho-substituted sulfonamide likely decreases stability and Suzuki-Miyaura coupling efficiency .

Table 1: Physical Properties of Positional Isomers

| CAS Number | Substituent Position | Melting Point | Purity | Reactivity Notes |

|---|---|---|---|---|

| 890172-55-1 | Para | 197°C | ≥98% | High symmetry, stable |

| 305448-92-4 | Meta | Not reported | ≥96% | Moderate reactivity |

| 380430-60-4 | Ortho | Not reported | 96% | Steric hindrance observed |

Functional Group Modifications

Sulfonamide vs. Carboxamide

- N-(3-(dioxaborolan-2-yl)phenyl)cyclopropanecarboxamide (CAS 1031747-40-6): Replaces methanesulfonamide with cyclopropanecarboxamide.

- N-[3-(dioxaborolan-2-yl)phenyl]cyclopropanesulfonamide (CAS 1260151-60-7): Cyclopropane integrated into the sulfonamide group rather than the phenyl ring.

Table 2: Functional Group Impact on Properties

| Compound (CAS) | Functional Group | Key Property Differences |

|---|---|---|

| 890172-55-1 | Methanesulfonamide | High thermal stability, polarizable S=O bonds |

| 1031747-40-6 | Cyclopropanecarboxamide | Lower acidity, H-bond donor capacity |

| 1260151-60-7 | Cyclopropanesulfonamide | Increased steric bulk, modified electronic effects |

Cyclopropane Ring Variations

- N-(2-(2-Cyclohexyl-2-(dioxaborolan-2-yl)cyclopropyl)phenyl)acetamide (4de, ): Cyclohexyl substituent on cyclopropane introduces steric bulk, reducing melting point (124–128°C) compared to the target compound’s 197°C. The acetamide group lacks the sulfonamide’s electron-withdrawing effects, lowering stability in acidic conditions .

- N-(1-(4-(dioxaborolan-2-yl)phenyl)cyclopropyl)methanol (CAS 1220219-36-2): Hydroxymethyl group replaces sulfonamide. This increases hydrophilicity but reduces resistance to oxidation .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing N-(1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropyl)methanesulfonamide?

- Methodological Answer : The compound is synthesized via two primary steps:

- Cyclopropanation : Simmons-Smith reaction introduces the cyclopropyl group to an alkenyl boronate precursor (e.g., using diethylzinc and CHI) .

- Suzuki-Miyaura Coupling : The boronate ester moiety enables cross-coupling with aryl halides or triflates under palladium catalysis (e.g., Pd(PPh)/base system) .

- Critical Parameters : Reaction temperature (0–60°C), solvent (THF or dioxane), and stoichiometric control of cyclopropanation reagents to avoid side products.

Q. Which spectroscopic techniques are essential for characterizing this compound?

- 1H and 13C NMR : Resolve the cyclopropyl group’s unique diastereotopic protons (δ 0.8–1.5 ppm) and confirm the dioxaborolan ring’s quaternary carbons (δ 80–85 ppm) .

- HRMS : Validates molecular weight (e.g., [M+H]+ calculated for CHBNOS: 376.17; observed: 376.19) .

- X-ray Crystallography : Confirms stereochemistry and spatial arrangement of the cyclopropyl-boronate system .

Advanced Research Questions

Q. How can conflicting NMR data for cyclopropyl-boronate derivatives be resolved?

- Issue : Overlapping signals from cyclopropyl protons and aromatic substituents.

- Solution :

- Use 2D NMR (COSY, HSQC) to assign coupled protons and correlate with carbons .

- Compare experimental data with computed chemical shifts (DFT calculations) to resolve ambiguities .

Q. What strategies improve yield in Suzuki-Miyaura reactions involving sterically hindered cyclopropyl-boronates?

- Catalyst Optimization : Bulky ligands (e.g., SPhos) enhance stability of Pd intermediates .

- Microwave-Assisted Synthesis : Reduces reaction time (30 min vs. 12 h) and improves yields (75% → 85%) .

- Base Selection : KPO outperforms NaCO in polar aprotic solvents (DMF/water) .

Q. How does the cyclopropyl group influence reactivity in cross-coupling vs. non-cyclopropane analogs?

- Steric Effects : Cyclopropane increases torsional strain, slowing transmetallation but improving regioselectivity .

- Electronic Effects : The sp-hybridized cyclopropyl carbon reduces electron density at the boron center, lowering oxidative addition rates compared to planar arylboronates .

Q. What purification challenges arise during scale-up, and how are they addressed?

- Challenge : Co-elution of boronate byproducts in column chromatography.

- Solutions :

- Recrystallization : Use hexane/EtOAc (3:1) to isolate crystalline product .

- Fluorous-Tag Assisted Purification : For air-sensitive intermediates, employ fluorophilic solid-phase extraction .

Q. How can computational modeling predict this compound’s potential as a kinase inhibitor?

- Method : Docking studies (AutoDock Vina) using the sulfonamide group as a hydrogen-bond donor to ATP-binding pockets (e.g., EGFR kinase).

- Validation : Compare with analogs like N-(5-diphenylphosphorylmethyl-pyrimidinyl)methanesulfonamide, which show IC < 100 nM .

Data Contradiction Analysis

Q. Why do reported yields for Simmons-Smith cyclopropanation vary (60–75%)?

- Key Variables :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.